molecular formula C41H27ClN8O8 B4781878 N-[4-[[4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide

N-[4-[[4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide

Cat. No.: B4781878
M. Wt: 795.2 g/mol
InChI Key: MTCXIYJDQHJWKF-UHFFFAOYSA-N
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Description

N-[4-[[4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide is a complex organic compound with a unique structure that includes multiple aromatic rings, nitro groups, and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide involves multiple steps, including the formation of benzimidazole and the introduction of nitrobenzoyl groups. The process typically starts with the preparation of 7-chloro-1H-benzimidazole, followed by the attachment of 4-[(2-nitrobenzoyl)amino]benzoyl groups through amide bond formation. The final step involves the coupling of the benzimidazole derivative with 4-[[4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation can produce nitroso compounds.

Scientific Research Applications

N-[4-[[4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[4-[[4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[[4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[[4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H27ClN8O8/c42-35-31(47-39(52)25-13-19-28(20-14-25)45-41(54)30-6-2-4-8-34(30)50(57)58)21-22-32-36(35)48-37(46-32)23-9-15-26(16-10-23)43-38(51)24-11-17-27(18-12-24)44-40(53)29-5-1-3-7-33(29)49(55)56/h1-22H,(H,43,51)(H,44,53)(H,45,54)(H,46,48)(H,47,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCXIYJDQHJWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(N4)C(=C(C=C5)NC(=O)C6=CC=C(C=C6)NC(=O)C7=CC=CC=C7[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H27ClN8O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[[4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-[[4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-[[4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-[[4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-[[4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-[[4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide

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